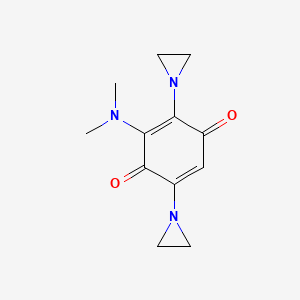
2,5-Bis(aziridin-1-yl)-3-(dimethylamino)cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(aziridin-1-yl)-3-(dimethylamino)cyclohexa-2,5-diene-1,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features two aziridine groups and a dimethylamino group attached to a cyclohexa-2,5-diene-1,4-dione core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(aziridin-1-yl)-3-(dimethylamino)cyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Formation of the Cyclohexa-2,5-diene-1,4-dione Core: This can be achieved through the oxidation of a suitable precursor, such as a cyclohexadiene derivative, using oxidizing agents like potassium permanganate or chromium trioxide.
Introduction of Aziridine Groups: The aziridine groups can be introduced via nucleophilic substitution reactions, where aziridine derivatives react with the cyclohexa-2,5-diene-1,4-dione core under basic conditions.
Addition of Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution or addition reactions using dimethylamine and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(aziridin-1-yl)-3-(dimethylamino)cyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The aziridine and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Aziridine derivatives, dimethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce cyclohexane derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies due to its unique structure.
Medicine: Investigated for potential therapeutic applications, such as anticancer agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Bis(aziridin-1-yl)-3-(dimethylamino)cyclohexa-2,5-diene-1,4-dione involves interactions with molecular targets and pathways specific to its chemical structure. The aziridine groups may participate in alkylation reactions with nucleophilic sites in biological molecules, while the dimethylamino group may influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(aziridin-1-yl)quinone: Similar structure but lacks the dimethylamino group.
3-(Dimethylamino)-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione: Similar core structure but different functional groups.
Uniqueness
2,5-Bis(aziridin-1-yl)-3-(dimethylamino)cyclohexa-2,5-diene-1,4-dione is unique due to the combination of aziridine and dimethylamino groups attached to the cyclohexa-2,5-diene-1,4-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
148726-10-7 |
|---|---|
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2,5-bis(aziridin-1-yl)-3-(dimethylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H15N3O2/c1-13(2)11-10(15-5-6-15)9(16)7-8(12(11)17)14-3-4-14/h7H,3-6H2,1-2H3 |
InChI Key |
XRQBTPLQBLVMID-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=O)C=C(C1=O)N2CC2)N3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


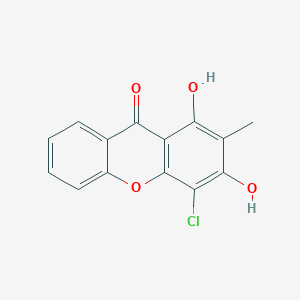
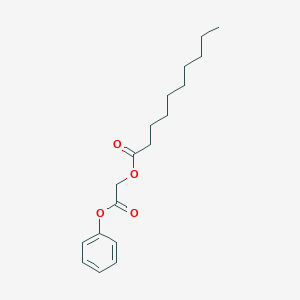
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide](/img/structure/B12552088.png)
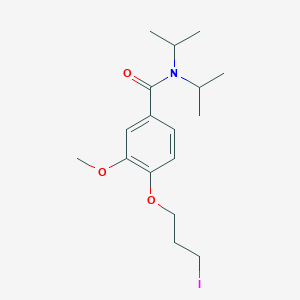
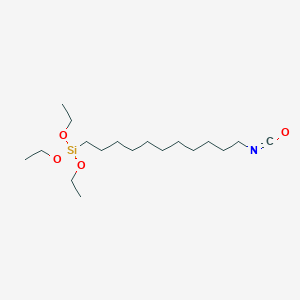
![4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-](/img/structure/B12552115.png)
![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)
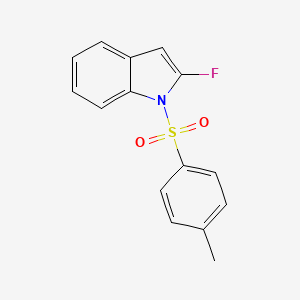

![4-[(4-Hydroxyphenyl)ethynyl]benzonitrile](/img/structure/B12552134.png)
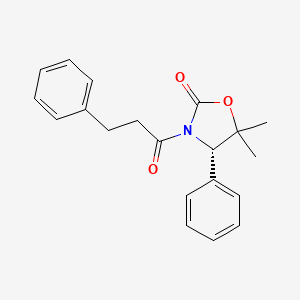
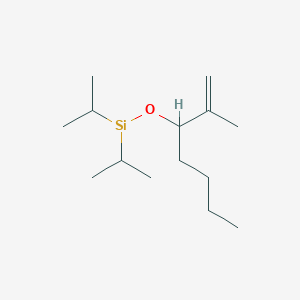
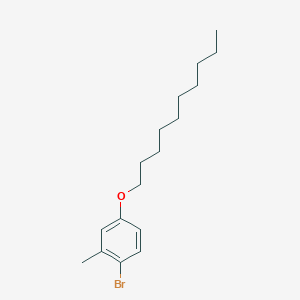
![4-[2-[6-(4-phenyl-6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]-6-pyridin-2-yl-1H-pyridin-4-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12552165.png)
